3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile
Overview
Description
“3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile” is a chemical compound with the CAS Number: 1269151-23-6 . It has a molecular weight of 246.26 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.26 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Fluorinated Polyimides
Researchers have synthesized fluorinated polyimides using trifluoromethyl-substituted aromatic diamines, which showed outstanding mechanical properties, thermal stability, and optical transparency. These materials could be significant in electronics and optics due to their low dielectric constants and high transparency (Tao et al., 2009).
Polymerizations Initiated by Superacids
The study of ionic trifluoromethanesulphonates (triflates) and their solvation with conjugate acids revealed insights into the polymerization of ethylenic monomers. This research could impact the synthesis of polymers with specific properties, as it explores the complexation and reaction conditions of triflates (Souverain et al., 1980).
Acyclic Sulfur-Nitrogen Compounds
The synthesis and structural analysis of acyclic sulfur-nitrogen compounds, including trifluoromethylsulfonyl-nitrogen derivatives, provide valuable insights into their potential applications in materials science and chemistry. These compounds show extensive electron delocalization and could be significant in designing new materials with unique electronic properties (Haas et al., 1996).
Synthesis of Diazadihydroacenaphthylene Derivatives
The synthesis of diazadihydroacenaphthylene derivatives, starting from specific aminonitrile precursors, could offer a pathway to novel organic compounds with potential applications in pharmaceuticals and organic materials. This research demonstrates the versatility of aminonitriles in synthetic organic chemistry (Soro et al., 2006).
Optical and Dielectric Properties of Polyimide Thin Films
Investigations into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films could inform the development of advanced materials for electronics. These studies highlight the influence of trifluoromethyl groups and ether groups on the properties of polyimides, which are crucial in semiconductor and display technologies (Jang et al., 2007).
Properties
IUPAC Name |
3-[2-amino-4-(trifluoromethyl)phenyl]sulfanylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPRUDPEALNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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